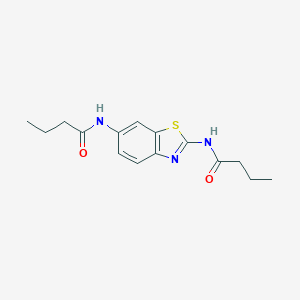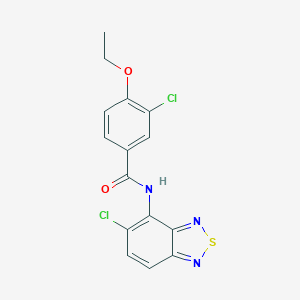![molecular formula C15H20ClN3OS B251105 N-[[3-chloro-2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]butanamide](/img/structure/B251105.png)
N-[[3-chloro-2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[3-chloro-2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]butanamide, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound has been found to have a high affinity for both CB1 and CB2 receptors in the endocannabinoid system, which has led to its use in scientific research.
Applications De Recherche Scientifique
Synthesis and Biological Activity : A study by Raza et al. (2019) focused on synthesizing various N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, which includes compounds similar to N-[[3-chloro-2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]butanamide. These compounds were found to inhibit mushroom tyrosinase and reduce pigmentation in zebrafish, indicating potential applications in depigmentation therapies with minimal side effects (Raza et al., 2019).
Heterocyclic Synthesis : Fadda et al. (2015) reviewed the synthesis of 3-oxo-N-(pyridin-2-yl)butanamide compounds, which are structurally related to N-[[3-chloro-2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]butanamide. These compounds are used as precursors for creating heterocyclic compounds, showing the compound's significance in synthetic chemistry (Fadda et al., 2015).
Cannabinoid Receptor Agonists : Chu et al. (2009) discovered a series of CB2 ligands where the phenyl ring was replaced with a pyridine ring, leading to potent and selective CB2 agonists. This research highlights the potential therapeutic applications of related compounds in treating neuropathic pain (Chu et al., 2009).
Enzyme Inhibition : Mathew et al. (2015) synthesized N-[3-Chloro-2-(Substituted)-4-Oxazetidin-1-Yl]-4-(1H-indol-3-yl) Butanamide Derivatives and evaluated them as alpha-amylase inhibitors. This indicates potential applications in managing conditions like diabetes (Mathew et al., 2015).
Neuroprotective Agents : González-Muñoz et al. (2011) reported on N-acylaminophenothiazines as neuroprotective agents, which include compounds structurally similar to the one . These compounds showed potential in treating Alzheimer's disease due to their ability to protect neurons and inhibit butyrylcholinesterase (González-Muñoz et al., 2011).
Propriétés
Formule moléculaire |
C15H20ClN3OS |
|---|---|
Poids moléculaire |
325.9 g/mol |
Nom IUPAC |
N-[(3-chloro-2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide |
InChI |
InChI=1S/C15H20ClN3OS/c1-2-6-13(20)18-15(21)17-12-8-5-7-11(16)14(12)19-9-3-4-10-19/h5,7-8H,2-4,6,9-10H2,1H3,(H2,17,18,20,21) |
Clé InChI |
AOWRQRVBAUXZMU-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC(=S)NC1=C(C(=CC=C1)Cl)N2CCCC2 |
SMILES canonique |
CCCC(=O)NC(=S)NC1=C(C(=CC=C1)Cl)N2CCCC2 |
Solubilité |
0.5 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B251023.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-3,5-dimethoxybenzamide](/img/structure/B251025.png)

![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide](/img/structure/B251029.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-fluorobenzamide](/img/structure/B251030.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-fluorobenzamide](/img/structure/B251031.png)





![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-naphthamide](/img/structure/B251041.png)
![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-chlorobenzamide](/img/structure/B251043.png)
